N-benzyl-2-(2,4-dioxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide
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Overview
Description
N-benzyl-2-(2,4-dioxo-3-propan-2-yl-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide is a complex organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2,4-dioxo-3-propan-2-yl-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a benzofuran derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2,4-dioxo-3-propan-2-yl-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
N-benzyl-2-(2,4-dioxo-3-propan-2-yl-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-benzyl-2-(2,4-dioxo-3-propan-2-yl-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and pyrimidine-based molecules. Examples include:
- Benzofuran-2-carboxylic acid
- 2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidine
Uniqueness
N-benzyl-2-(2,4-dioxo-3-propan-2-yl-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of benzofuran and pyrimidine moieties makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-benzyl-2-(2,4-dioxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-14(2)25-21(27)20-19(16-10-6-7-11-17(16)29-20)24(22(25)28)13-18(26)23-12-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZPKAFTTDWGAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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